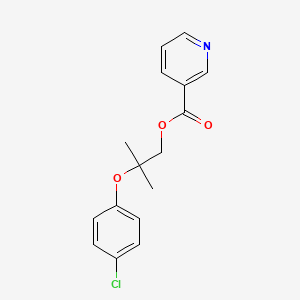
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic ketones. For instance, the hydroxymethylation of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield the desired compound . The reaction is typically carried out at room temperature for 45 hours, although variations in temperature and reaction time can affect the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding toxic metal catalysts, can be applied to develop environmentally friendly and scalable production processes.
化学反応の分析
Types of Reactions
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
科学的研究の応用
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or cell signaling pathways, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiepins and related heterocyclic compounds, such as:
- 2-Aminothiazole-4-carboxylate Schiff bases
- Quinoline hydrazone derivatives
- 2-Hydroxy-N’-(2-hydroxy-3-methoxyphenyl)methylidene-benzohydrazone
Uniqueness
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to its specific structural features, such as the hydroxymethylidene group and the benzothiepin ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
40322-47-2 |
|---|---|
分子式 |
C11H10O2S |
分子量 |
206.26 g/mol |
IUPAC名 |
4-(hydroxymethylidene)-2,3-dihydro-1-benzothiepin-5-one |
InChI |
InChI=1S/C11H10O2S/c12-7-8-5-6-14-10-4-2-1-3-9(10)11(8)13/h1-4,7,12H,5-6H2 |
InChIキー |
SKCXPDWOKNNDPF-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=CC=CC=C2C(=O)C1=CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
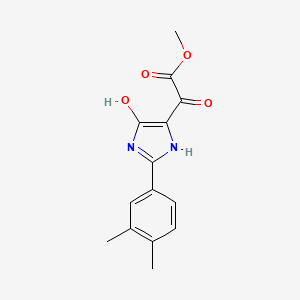
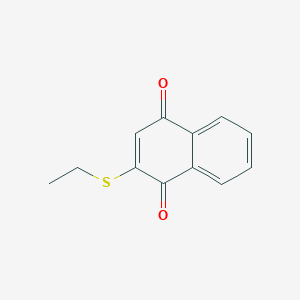

![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
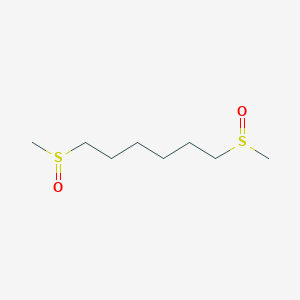
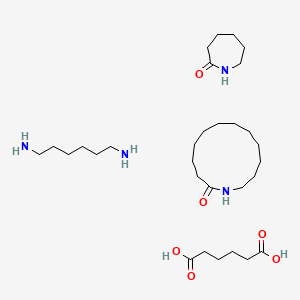
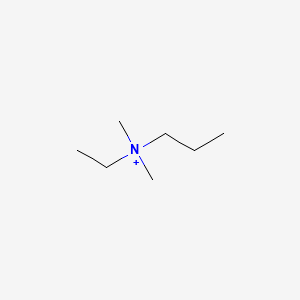
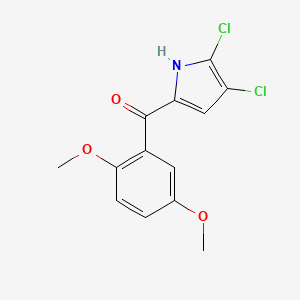
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)

